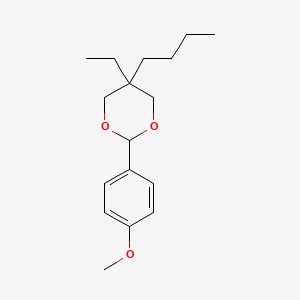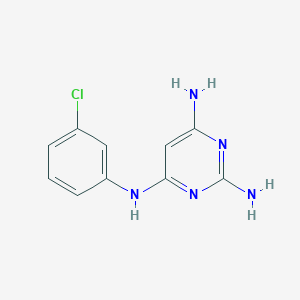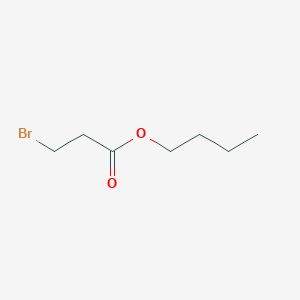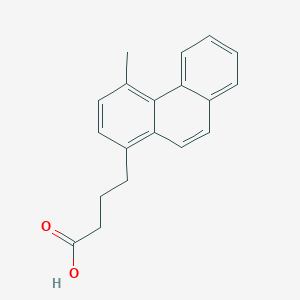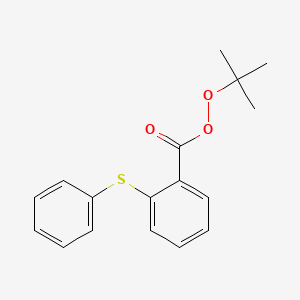
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butyl group, a phenylsulfanyl group, and a benzene ring with a carboperoxoate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(phenylsulfanyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboperoxoate group. The reaction is usually conducted at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of tert-butyl 2-(phenylsulfanyl)benzene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide group.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects. The phenylsulfanyl group can also participate in redox reactions, further contributing to the compound’s activity.
類似化合物との比較
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Phenylsulfanylbenzene: A compound with a phenylsulfanyl group attached to a benzene ring.
tert-Butyl hydroperoxide: A peroxide compound with a tert-butyl group.
Uniqueness
tert-Butyl 2-(phenylsulfanyl)benzene-1-carboperoxoate is unique due to the presence of both a peroxide group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
特性
CAS番号 |
10568-16-8 |
|---|---|
分子式 |
C17H18O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
tert-butyl 2-phenylsulfanylbenzenecarboperoxoate |
InChI |
InChI=1S/C17H18O3S/c1-17(2,3)20-19-16(18)14-11-7-8-12-15(14)21-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChIキー |
GVGNQKBFWYGXTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)

![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
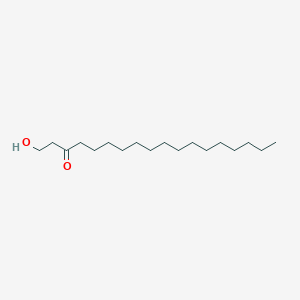
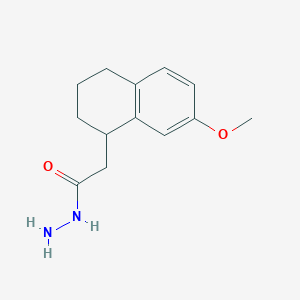
arsane](/img/structure/B14736407.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
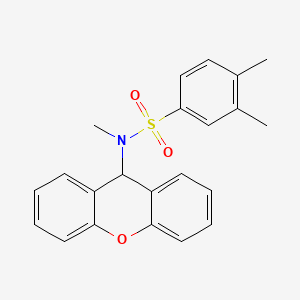
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

